Cas no 871269-05-5 (2-Ethoxy-5-(N,N-diisopropyl)aminopyridine)

2-Ethoxy-5-(N,N-diisopropyl)aminopyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinamine,6-ethoxy-N,N-bis(1-methylethyl)-
- 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine
- 6-ethoxy-N,N-di(propan-2-yl)pyridin-3-amine
- AKOS015838994
- DTXSID90428411
- WJB26905
- MFCD07783891
- FT-0654406
- 6-ETHOXY-N,N-DIISOPROPYLPYRIDIN-3-AMINE
- 871269-05-5
- A841978
- BS-22898
- 6-ethoxy-N,N-di(propan-2-yl)-3-pyridinamine
- CS-0213002
-
- MDL: MFCD07783891
- Inchi: InChI=1S/C13H22N2O/c1-6-16-13-8-7-12(9-14-13)15(10(2)3)11(4)5/h7-11H,6H2,1-5H3
- InChI Key: RASGFJRDXYRXAJ-UHFFFAOYSA-N
- SMILES: CCOC1=NC=C(C=C1)N(C(C)C)C(C)C
Computed Properties
- Exact Mass: 222.17300
- Monoisotopic Mass: 222.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 25.4Ų
Experimental Properties
- Density: 0.975
- Boiling Point: 314.2°C at 760 mmHg
- Flash Point: 143.8°C
- Refractive Index: 1.512
- PSA: 25.36000
- LogP: 3.10350
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E676370-100mg |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine |
871269-05-5 | 100mg |
$661.00 | 2023-05-18 | ||
Alichem | A029185024-1g |
6-Ethoxy-N,N-diisopropylpyridin-3-amine |
871269-05-5 | 95% | 1g |
$1353.38 | 2023-08-31 | |
abcr | AB272237-250mg |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine, 98%; . |
871269-05-5 | 98% | 250mg |
€756.00 | 2025-02-16 | |
A2B Chem LLC | AB62020-100mg |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine |
871269-05-5 | 98% | 100mg |
$239.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283672-250mg |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine |
871269-05-5 | 98% | 250mg |
¥5184.00 | 2024-04-27 | |
TRC | E676370-10mg |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine |
871269-05-5 | 10mg |
$150.00 | 2023-05-18 | ||
TRC | E676370-50mg |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine |
871269-05-5 | 50mg |
$465.00 | 2023-05-18 | ||
abcr | AB272237-100mg |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine, 98%; . |
871269-05-5 | 98% | 100mg |
€399.00 | 2025-02-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283672-100mg |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine |
871269-05-5 | 98% | 100mg |
¥2592.00 | 2024-04-27 | |
Ambeed | A395594-250mg |
6-Ethoxy-N,N-diisopropylpyridin-3-amine |
871269-05-5 | 98% | 250mg |
$597.0 | 2024-04-16 |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine Related Literature
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1. Book reviews
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Additional information on 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine
Introduction to 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine (CAS No. 871269-05-5)
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine, with the chemical identifier CAS No. 871269-05-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This pyridine derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The compound features an ethoxy group at the 2-position and a pair of N,N-diisopropyl substituents at the 5-position of the pyridine ring, which contribute to its distinct chemical behavior and reactivity.
The< strong>ethoxy group introduces a polar nature to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. Simultaneously, the< strong>N,N-diisopropylamino group provides steric hindrance and electronic effects that can modulate the compound's binding affinity and selectivity. These features make< strong>2-Ethoxy-5-(N,N-diisopropyl)aminopyridine a versatile scaffold for designing novel bioactive molecules.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. Pyridine derivatives, in particular, have shown promise as pharmacophores due to their ability to interact with a wide range of biological receptors and enzymes. The< strong>CAS No. 871269-05-5 compound is no exception, with studies suggesting its potential utility in modulating signaling pathways relevant to neurological disorders, inflammation, and cancer.
One of the most compelling aspects of< strong>2-Ethoxy-5-(N,N-diisopropyl)aminopyridine is its structural flexibility, which allows for facile derivatization and optimization. Researchers have leveraged this property to design analogs with enhanced potency and reduced toxicity. For instance, recent studies have demonstrated that modifications at the< strong>2-Ethoxy and< strong>N,N-diisopropylamino positions can significantly alter the compound's pharmacokinetic profile, making it more suitable for clinical applications.
The< strong>Ethoxy-substituted pyridine ring has been found to enhance binding interactions with certain protein targets by providing a hydrogen bonding network that complements the active site architecture. This has led to the development of highly selective inhibitors for enzymes such as kinases and phosphodiesterases, which are critical in regulating cellular processes. Furthermore, the< strong>N,N-diisopropylamino group can serve as a pharmacophoric element that improves oral bioavailability by reducing metabolic clearance.
The synthesis of< strong>2-Ethoxy-5-(N,N-diisopropyl)aminopyridine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiomeric purity. These techniques not only streamline the production process but also enable the introduction of complex functional groups without compromising efficiency.
In terms of biological activity, preliminary studies have indicated that< strong>2-Ethoxy-5-(N,N-diisopropyl)aminopyridine exhibits inhibitory effects on several key enzymes implicated in disease pathogenesis. For example, it has been shown to block the activity of cyclin-dependent kinases (CDKs), which are overactive in many cancers. Additionally, the compound has demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory cascades.
The< strong>CAS No. 871269-05-5 designation ensures that researchers have access to reliable information regarding the compound's identity and properties. This is particularly important in academic and industrial settings where accurate characterization is essential for reproducibility and compliance with regulatory standards. The availability of detailed chemical data allows for informed decision-making during drug discovery campaigns.
The pharmacological profile of< strong>2-Ethoxy-5-(N,N-diisopropyl)aminopyridine is further enhanced by its ability to cross the blood-brain barrier, making it a promising candidate for treating central nervous system (CNS) disorders. Preclinical studies have shown that it can penetrate neural tissues without significant degradation, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The development of novel pharmaceuticals relies heavily on innovative chemical synthesis techniques that improve efficiency and sustainability. The production of< strong>2-Ethoxy-5-(N,N-diisopropyl)aminopyridine, for instance, benefits from green chemistry principles such as solvent recovery systems and catalytic processes that minimize waste generation. These advancements not only reduce costs but also align with global efforts to promote environmentally responsible manufacturing practices.
In conclusion,< strong>2-Ethoxy-5-(N,N-diisopropyl)aminopyridine (CAS No. 871269-05-5) represents a significant advancement in pharmaceutical chemistry with broad applications across multiple therapeutic areas. Its unique structural features, coupled with its favorable pharmacokinetic properties, make it an attractive scaffold for drug development. As research continues to uncover new biological targets and synthetic methodologies, compounds like this will play an increasingly important role in addressing unmet medical needs.
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